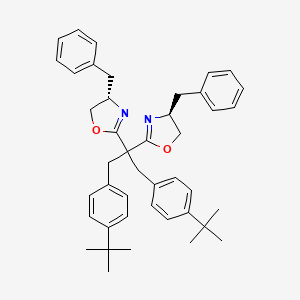![molecular formula C20H44CeO8 B6291502 Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium CAS No. 1262520-82-0](/img/structure/B6291502.png)
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium is an organometallic compound with the chemical formula C20H44CeO8 . It is a light yellow to orange powder and is known for its applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium is synthesized through the reaction of cerium (IV) chloride with 1-methoxy-2-methyl-2-propanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium (IV) oxide.
Reduction: It can be reduced to cerium (III) compounds under specific conditions.
Substitution: The methoxy and methyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Cerium (IV) oxide.
Reduction: Cerium (III) compounds.
Substitution: Various substituted organometallic cerium compounds.
Scientific Research Applications
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an imaging agent.
Mechanism of Action
The mechanism of action of Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium involves its ability to coordinate with various substrates through its cerium center. This coordination facilitates the transfer of electrons and protons, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Cerium (IV) 2-Methoxyethoxide
- Cerium (IV) Isopropoxide
- Cerium (IV) Isopropoxide Isopropanol Adduct
- Oxotungsten Tetraisopropoxide
- Tetraphenylantimony (V) Methoxide
- Indium (III) Isopropoxide
- Tantalum (V) Isopropoxide Solution
- Methyltitanium Triisopropoxide
- Barium 1-Methoxy-2-propoxide
Uniqueness
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium is unique due to its specific coordination environment and the presence of methoxy and methyl groups, which enhance its solubility and reactivity compared to other cerium-based compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
1262520-82-0 |
|---|---|
Molecular Formula |
C20H44CeO8 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
cerium(4+);1-methoxy-2-methylpropan-2-olate |
InChI |
InChI=1S/4C5H11O2.Ce/c4*1-5(2,6)4-7-3;/h4*4H2,1-3H3;/q4*-1;+4 |
InChI Key |
GJUYZTSPMLBGEX-UHFFFAOYSA-N |
SMILES |
CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4] |
Canonical SMILES |
CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


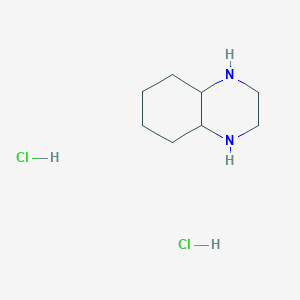
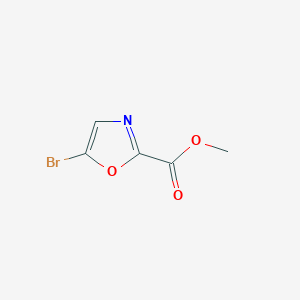
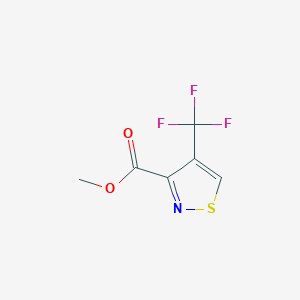

![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6291455.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)


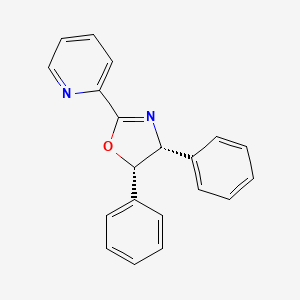
![(3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)
![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)
